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molecular formula C18H16F2N4 B2972099 N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine CAS No. 1261110-14-8

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine

Cat. No. B2972099
M. Wt: 326.351
InChI Key: PNUNNNKTJAYRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557801B2

Procedure details

Example 28 was synthesized by the following way: to a stirred solution of Example 26 (761 mg, 2.36 mmol) in 10 mL of MeOH was added Pd/C (258 mg, 0.24 mmol). The reaction mixture was evacuated and back filled with H2. The reaction mixture was stirred at room temperature overnight. The solid was filtered off and solvent was removed. The product was subjected to mass-triggered HPLC purification. The obtained MeCN/water solution was combined and concentrated to give the final product as yellow oil after neutralization.
Name
solution
Quantity
761 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
258 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[N:13]3[CH:14]=[CH:15][N:16]=[CH:17][C:12]3=[N:11][C:10]=2[C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)=[CH:4][CH:3]=1>CO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[N:13]3[CH2:14][CH2:15][NH:16][CH2:17][C:12]3=[N:11][C:10]=2[C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
solution
Quantity
761 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)NC1=C(N=C2N1C=CN=C2)C2=CC=C(C=C2)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
258 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Example 28 was synthesized by the following way
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
ADDITION
Type
ADDITION
Details
back filled with H2
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
The product was subjected to mass-triggered HPLC purification
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC1=C(N=C2N1CCNC2)C2=CC=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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